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molecular formula C4H10N4O2 B605429 Aminooxy-PEG1-azide CAS No. 2100306-70-3

Aminooxy-PEG1-azide

Cat. No. B605429
M. Wt: 146.15
InChI Key: YRVSYZYCAWDJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290791B2

Procedure details

To a solution of 2-(2-(2-azidoethoxy)ethoxy)isoindoline-1,3-dione (43 mg, 0.17 mmol) in 0.8 mL of methanol was added hydrazine (5.5 mg, 0.17 mmol), and the resulting mixture was allowed to stir at room temperature for 2 h. Solvent was removed under reduced pressure, the crude product was purified by silica gel column chromatography (hexanes: ethyl acetate 1:2) to afford O-(2-(2-azidoethoxy)ethyl)hydroxylamine (15 mg, 0.10 mmol, 60%) as colorless oil. 1H NMR (CDCl3, 500 MHz) δ (ppm): 3.38 (t, J=4.8 Hz, 2H), 3.65 (stack, 4H), 3.82 (t, J=4.2 Hz, 2H), 5.49 (s, br, 2H).
Name
2-(2-(2-azidoethoxy)ethoxy)isoindoline-1,3-dione
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
5.5 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][N:10]1C(=O)C2C(=CC=CC=2)C1=O)=[N+:2]=[N-:3].NN>CO>[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][NH2:10])=[N+:2]=[N-:3]

Inputs

Step One
Name
2-(2-(2-azidoethoxy)ethoxy)isoindoline-1,3-dione
Quantity
43 mg
Type
reactant
Smiles
N(=[N+]=[N-])CCOCCON1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
5.5 mg
Type
reactant
Smiles
NN
Name
Quantity
0.8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography (hexanes: ethyl acetate 1:2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(=[N+]=[N-])CCOCCON
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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